2-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole
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Overview
Description
2-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a pyrimidine ring through a thioether bridge. The presence of trifluoromethyl and methyl groups on the pyrimidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its target through the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
If the compound indeed targets cdk2, it could potentially affect cell cycle progression and dna replication .
Result of Action
If the compound inhibits cdk2, it could potentially lead to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with a suitable thiol reagent under basic conditions, such as cesium carbonate in dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit the proliferation of cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.
Industrial Applications: The compound is explored for its use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-chloro-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole
- 2-(((4-methyl-6-(difluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole
- 2-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzothiazole
Uniqueness
The unique combination of the trifluoromethyl group and the benzimidazole core in 2-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole imparts enhanced chemical stability and biological activity compared to similar compounds. This makes it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4S/c1-8-6-11(14(15,16)17)21-13(18-8)22-7-12-19-9-4-2-3-5-10(9)20-12/h2-6H,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWQWUKTBKASPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC3=CC=CC=C3N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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